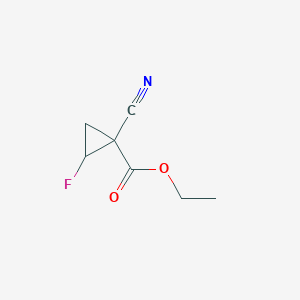

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate

Description

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate is a fluorinated cyclopropane derivative featuring a cyano group and a fluorine atom on adjacent carbons of the strained cyclopropane ring, with an ethyl ester moiety. Cyclopropanes with electron-withdrawing substituents, such as cyano and fluorine, exhibit unique reactivity due to ring strain and electronic effects, making them valuable intermediates in medicinal chemistry and agrochemical synthesis. The compound is typically synthesized via rhodium-catalyzed cyclopropanation reactions, as demonstrated in studies by Pavel Ivashkin .

Properties

IUPAC Name |

ethyl 1-cyano-2-fluorocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-2-11-6(10)7(4-9)3-5(7)8/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLQSJLETXMONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate can be synthesized through different routes. One common method involves the reaction of cyanoacetic ester with cyclopropanecarbonyl chloride and cyanide ion. Triethylamine is added to the mixture at -20°C, and cyclopropanecarbonyl chloride is added slowly from a dropping funnel. The mixture is stirred for 1 hour and then left overnight to complete the reaction at room temperature. After reacting with ethyl cyanide in a solvent, the final product is obtained and purified by fractional distillation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group (-CN) serves as a potential leaving group in nucleophilic substitution reactions. In polar aprotic solvents (e.g., dimethyl sulfoxide), the compound undergoes S<sub>N</sub>2-type substitutions with nucleophiles such as alkoxides or amines. For example:

Kinetic studies indicate reaction rates depend on solvent polarity and nucleophile strength, with yields optimized under inert atmospheres and dry conditions .

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring-opening under acidic or basic conditions:

-

Acidic Conditions : Protonation of the ester carbonyl oxygen destabilizes the ring, leading to cleavage and formation of acylium intermediates.

-

Basic Conditions : Deprotonation at the cyclopropane ring’s β-carbon triggers ring opening, generating α-fluoro-β-cyano alkenes.

Example :

Reduction Reactions

The compound participates in selective reductions:

-

Cyano Group Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the cyano group to an amine, yielding ethyl 1-amino-2-fluorocyclopropanecarboxylate.

-

Ester Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ester to a primary alcohol6.

Elimination Reactions

Thermal or base-induced elimination of hydrogen fluoride (HF) generates cyclopropene derivatives:

This reaction is favored in non-polar solvents (e.g., toluene) at elevated temperatures (>100°C).

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>7</sub>H<sub>8</sub>FNO<sub>2</sub> | |

| Molecular Weight | 157.14 g/mol | |

| Boiling Point | Not reported | |

| Log P (Calculated) | ~1.5 |

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate has been investigated for its potential as an antibacterial agent. Compounds containing the 1,2-cis-2-fluorocyclopropyl group have shown strong antibacterial activity, making them candidates for developing new antibacterial drugs .

Case Study: Antibacterial Activity

- A study demonstrated that quinolone derivatives with the 1,2-cis-2-fluorocyclopropyl group exhibited significant antibacterial properties, outperforming traditional antibiotics in certain assays. These findings suggest that ethyl 1-cyano-2-fluorocyclopropanecarboxylate could serve as a scaffold for designing novel antibacterial agents .

Agricultural Chemistry

The compound's structural features make it a valuable intermediate in the synthesis of agrochemicals. Its application in developing herbicides and insecticides has been explored due to its potential efficacy and safety profile .

Data Table: Potential Agrochemical Applications

| Compound Type | Application | Efficacy | Safety Profile |

|---|---|---|---|

| Herbicides | Weed control | High | Low toxicity |

| Insecticides | Pest management | Moderate | Moderate toxicity |

Synthesis and Production Methods

The synthesis of ethyl 1-cyano-2-fluorocyclopropanecarboxylate is typically achieved through a two-phase system involving a reducing agent and a phase transfer catalyst. This method enhances the efficiency of dehalogenation reactions while minimizing environmental impact .

Synthesis Method Overview

- Starting Material: 1-chloro-2-fluorocyclopropane-1-carboxylic acid ester

- Reagents: Sodium borohydride in dimethyl sulfoxide

- Process: Dechlorination followed by purification to yield high-purity ethyl 1-cyano-2-fluorocyclopropanecarboxylate.

Mechanism of Action

The mechanism of action of Ethyl 1-cyano-2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of Ethyl 1-cyano-2-fluorocyclopropanecarboxylate include:

Key Observations:

- Electronic Effects: The cyano and fluorine groups in the target compound create strong electron-withdrawing effects, increasing ring strain and reactivity. In contrast, the trifluoromethyl group in the analog () provides a bulkier, less polar substituent, reducing ring strain but enhancing lipophilicity .

- The chloromethyl group in 169 introduces a reactive site for nucleophilic substitution, absent in the parent compound .

- Synthetic Yields: Lower yields for 169 (35%) and 171 (41%) compared to other analogs suggest challenges in introducing chloromethyl or benzyloxymethyl groups during cyclopropanation .

NMR Spectral Comparisons

- Fluorine Environment: The 19F NMR chemical shift of the target compound (~-132 ppm) aligns closely with 169 (-132.8 ppm) and 163 (-133.2 ppm), indicating similar electronic environments. The trifluoromethyl analog shows a distinct shift (-62.3 ppm) due to the CF₃ group’s strong deshielding effect .

- Ester Group Signals: The ethyl ester’s characteristic triplet (δ 1.3 ppm for CH₃) is consistent across analogs, while the tert-butyl group in 171 appears as a singlet (δ 1.4 ppm) .

Biological Activity

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate (ECFC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of ECFC, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

ECFC is characterized by its cyclopropane ring, which is fluorinated and contains a cyano group. The presence of these functional groups contributes to its reactivity and biological properties. The structural formula can be represented as follows:

The biological activity of ECFC primarily stems from its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or pathways involved in disease processes. For instance, studies have shown that fluorinated cyclopropanes can modulate the activity of the von Hippel-Lindau (VHL) tumor suppressor protein, which plays a crucial role in regulating hypoxia-inducible factors (HIFs) involved in cancer progression .

Inhibition of VHL-HIF Pathway

ECFC has been investigated for its potential to stabilize HIF-1α, a key player in cellular responses to hypoxia. By inhibiting the VHL E3 ubiquitin ligase activity, ECFC may promote HIF-1α accumulation, leading to the upregulation of genes associated with angiogenesis and metabolic adaptation under low oxygen conditions . This mechanism is particularly relevant for therapeutic strategies targeting ischemic diseases and certain types of cancer.

In Vitro Studies

Several in vitro studies have assessed the cytotoxicity and cellular activity of ECFC. For example, HeLa cells treated with varying concentrations of ECFC demonstrated dose-dependent effects on cell viability and HIF-1α stabilization. The results indicated that concentrations below 50 µM could significantly enhance HIF-1α levels without inducing cytotoxicity .

Case Studies

A notable case study involved the application of ECFC in a model of ischemic injury. In this study, administration of ECFC led to improved survival rates and reduced tissue damage in animal models subjected to hypoxic conditions. The findings suggest that ECFC may serve as a protective agent in ischemic diseases by modulating the HIF pathway .

Comparative Biological Activity

To better understand the biological activity of ECFC, a comparison with other related compounds was conducted. The following table summarizes key findings from various studies:

Q & A

Q. What are the standard synthetic routes for Ethyl 1-cyano-2-fluorocyclopropanecarboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation via [2+1] cycloaddition using fluorinated precursors, followed by functionalization steps. Key considerations include:

- Cyano Group Introduction : Use of KCN or NaCN under controlled pH to avoid side reactions (e.g., hydrolysis).

- Fluorination : Electrophilic fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert atmospheres to ensure regioselectivity .

- Esterification : Ethyl ester formation via acid-catalyzed condensation (e.g., H₂SO₄ or TsOH).

Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied and monitored via TLC or GC-MS. Safety protocols for handling fluorinated reagents must align with guidelines (e.g., P201, P210 in ).

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹⁹F NMR is critical for confirming fluorination; ¹H/¹³C NMR resolves cyclopropane ring strain effects.

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are standard for determining bond lengths/angles and stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns.

Best Practice : Cross-validate spectral data with computational simulations (e.g., DFT for NMR chemical shifts).

Q. What safety precautions are essential when handling this compound?

- Storage : Inert atmosphere (N₂/Ar), away from ignition sources (P210, ).

- PPE : Gloves (nitrile), goggles, and fume hood use to prevent inhalation/contact.

- Waste Disposal : Fluorinated waste must be segregated and treated as hazardous (P102, ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD) resolve ambiguities in stereochemical outcomes of reactions involving this compound?

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclopropanation or fluorination steps.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., dielectric constant impacts on fluorination kinetics).

Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to confirm conformer populations .

Q. What methodological approaches address contradictions between experimental and theoretical data in spectral analysis?

- Error Source Identification : Check for impurities (HPLC purity >98%), crystallographic disorder (via SHELXL R-factor analysis), or solvent artifacts .

- Statistical Calibration : Use multivariate regression to align DFT-predicted NMR shifts with observed values (e.g., RMSD <0.1 ppm for ¹³C).

Case Study : If ¹⁹F NMR signals deviate from predictions, re-examine solvent-induced shielding effects or dynamic ring puckering .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIE) or trapping experiments?

- KIE Studies : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C-F bond cleavage vs. cyclopropane ring opening).

- Radical Trapping : Add TEMPO or BHT to quench potential radical intermediates during fluorination .

Data Interpretation : Combine kinetic data with Arrhenius plots to distinguish between concerted vs. stepwise pathways.

Data Presentation and Analysis

Q. Table 1. Key Analytical Parameters for Ethyl 1-cyano-2-fluorocyclopropanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.